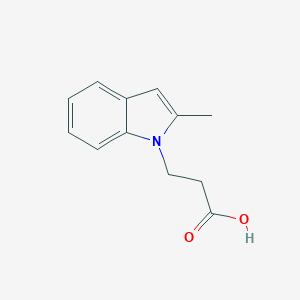
3-(2-Methyl-indol-1-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Methyl-indol-1-yl)-propionic acid” is a chemical compound with the molecular formula C12H11NO3 . It is also known by other names such as “(3-Formyl-2-methyl-indol-1-yl)-acetic acid” and has a molecular weight of 217.22 g/mol .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) for this compound is InChI=1S/C12H11NO3/c1-8-10(7-14)9-4-2-3-5-11(9)13(8)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16) . This identifier encodes the molecular structure, which can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound also has a Rotatable Bond Count of 3 . The Exact Mass is 188.131348519 g/mol and the Monoisotopic Mass is also 188.131348519 g/mol . The Topological Polar Surface Area is 31 Ų .Aplicaciones Científicas De Investigación
Subheading: Molecular Structure and Interactions of 3-(2-Methyl-indol-1-yl)-propionic acid
3-(2-Methyl-indol-1-yl)-propionic acid and its derivatives demonstrate notable molecular interactions. For instance, (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid forms a zwitterionic structure and engages in strong intermolecular hydrogen bonding, contributing to its crystal structure stability. This interaction forms layers which are further linked through weaker intermolecular bonds, forming a three-dimensional network. Notable weak C—H⋯O and N—H⋯N hydrogen bonding and π–π interactions between the aromatic rings are also present, suggesting potential applications in material science or molecular engineering (Di, 2010).
Synthesis and Antimicrobial Activity
Subheading: Synthesis and Biological Applications
A series of novel derivatives of 3-(2-Methyl-indol-1-yl)-propionic acid were synthesized, showing promising antimicrobial activity against Gram-positive and Gram-negative bacteria. This indicates the compound's potential as a precursor for developing new antimicrobial agents. Additionally, their ability toward anti-inflammatory activity was tested, broadening the scope of potential therapeutic applications (Gadegoni & Manda, 2013).
Crystal Structure and Stability
Subheading: Crystallography and Stability Insights
The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, closely related to 3-(2-Methyl-indol-1-yl)-propionic acid, reveals its importance in methylation, detoxication, and antioxidation. The indole ring's planarity and the crystal's hydrogen bond-stabilized structure suggest its significance in pharmaceutical and food industries, potentially indicating a role for 3-(2-Methyl-indol-1-yl)-propionic acid in similar domains (Li, Liang, & Tai, 2009).
Chemical Synthesis and Biological Activity
Subheading: Synthetic Pathways and Bioactivity
The compound's derivatives, synthesized from the intermediate (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, were tested for their antimicrobial and anti-inflammatory activities, showing potential in pharmaceutical applications. This emphasizes the compound's role as a versatile chemical precursor for generating biologically active molecules (Kutubi & Kitamura, 2011).
Propiedades
IUPAC Name |
3-(2-methylindol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-8-10-4-2-3-5-11(10)13(9)7-6-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDOEXJZNZKRBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390386 |
Source


|
| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyl-indol-1-yl)-propionic acid | |
CAS RN |
42951-33-7 |
Source


|
| Record name | 3-(2-Methyl-indol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methyl-1H-indol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

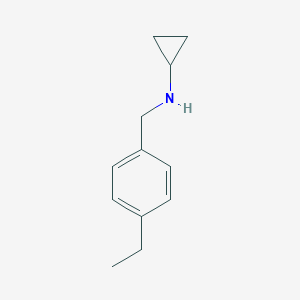
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
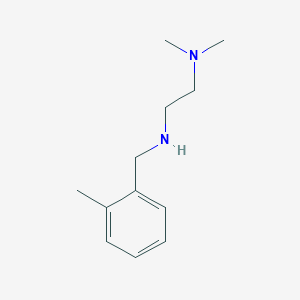
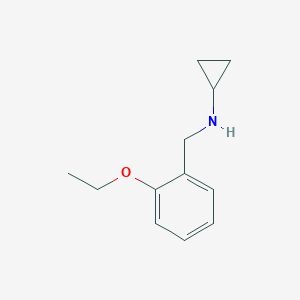

![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
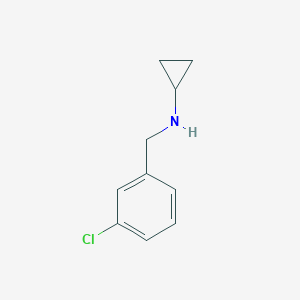
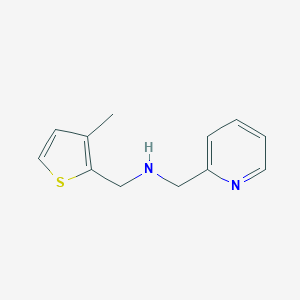
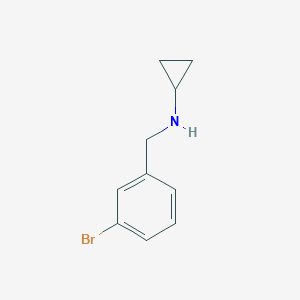
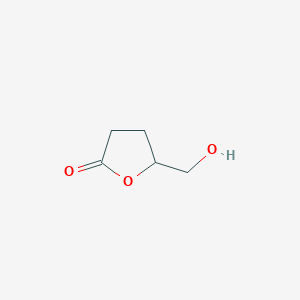
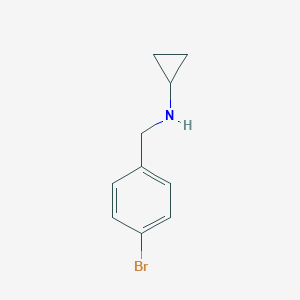
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![N-[(5-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183680.png)
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)